Clerodermic acid

Cancer Research Natural Product Cytotoxicity Lung Adenocarcinoma

Clerodermic acid (CDA) is a clerodane diterpenoid, a class of natural products known for structural diversity and a broad spectrum of bioactivities. It is a secondary metabolite isolated from various plant sources, including *Salvia nemorosa* L.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
Cat. No. B1255803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClerodermic acid
Synonymsclerodermic acid
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)O)C
InChIInChI=1S/C20H28O4/c1-13-7-9-20(3)15(18(22)23)5-4-6-16(20)19(13,2)10-8-14-11-17(21)24-12-14/h5,11,13,16H,4,6-10,12H2,1-3H3,(H,22,23)/t13-,16?,19+,20+/m1/s1
InChIKeyFEOFLRVZBOQGQA-YBPVHIGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clerodermic Acid for Research: A Clerodane Diterpenoid with Defined Anti-Proliferative and HIF-1α Inhibitory Activity


Clerodermic acid (CDA) is a clerodane diterpenoid, a class of natural products known for structural diversity and a broad spectrum of bioactivities [1]. It is a secondary metabolite isolated from various plant sources, including *Salvia nemorosa* L. and *Enicosanthum membranifolium* [2]. CDA is characterized by a specific mechanism of action: it inhibits the expression of hypoxia-inducible factor-1 alpha (HIF-1α), a crucial transcription factor in tumor adaptation to low-oxygen environments, and has demonstrated quantifiable anti-proliferative activity against cancer cell lines [3].

Why Generic Clerodane Diterpenes Cannot Substitute for Clerodermic Acid in Targeted Research


The clerodane diterpenoid family is large and structurally diverse, with minor structural variations leading to significant differences in biological activity and mechanism of action [1]. While many compounds in this class exhibit general cytotoxicity, clerodermic acid is distinguished by its specific, quantifiable ability to strongly inhibit HIF-1α expression in hypoxic cancer cells, a defined mechanism not shared by all clerodane diterpenes [2]. Furthermore, its antiparasitic activity against *Trypanosoma cruzi* varies quantitatively from that of its close structural analog, patagonic acid, demonstrating that even minor modifications within this class result in distinct bioactivity profiles that are not interchangeable [3].

Quantitative Differentiation of Clerodermic Acid: A Comparative Evidence Guide


Clerodermic Acid Anti-Proliferative Activity in A549 Lung Cancer Cells

Clerodermic acid demonstrates moderate anti-proliferative activity against the A549 human lung cancer cell line. This activity was observed during a bioassay-guided fractionation process using an MTT assay. The measured potency is within the range of other isolated clerodane diterpenes, but its specific mechanism of action (HIF-1α inhibition) provides differentiation [1]. When compared to other clerodane diterpenes such as megalocarpodolide D and an epimeric mixture from *Croton oligandrus*, clerodermic acid exhibits a unique activity profile [2].

Cancer Research Natural Product Cytotoxicity Lung Adenocarcinoma

Direct Comparison of Anti-Trypanosoma cruzi Activity: Clerodermic Acid vs. Patagonic Acid

In a head-to-head in vitro study against *Trypanosoma cruzi*, the causative agent of Chagas disease, clerodermic acid was compared directly with its structural analog, patagonic acid. Both compounds showed antiparasitic potential, but with distinct EC50 values against different parasite life cycle stages (trypomastigotes and amastigotes). Methylation of clerodermic acid was shown to further enhance its antiparasitic potency [1].

Neglected Tropical Diseases Chagas Disease Antiparasitic Drug Discovery

Target-Specific Mechanism: HIF-1α Inhibition by Clerodermic Acid

Clerodermic acid has been identified as an inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α) expression, a key mechanism for cancer cell survival in hypoxic tumor environments. Quantitative qPCR analysis confirmed that CDA strongly inhibits HIF-1α expression in hypoxic A549 cells compared to untreated hypoxic controls [1]. This specific mechanism distinguishes CDA from many other clerodane diterpenes that may induce general cytotoxicity but do not target this pathway.

Hypoxia Research Tumor Microenvironment Transcription Factor Inhibition

Potent Apoptosis Induction in Human Leukemia HL60 Cells

In a study isolating secondary metabolites from *Enicosanthum membranifolium*, clerodermic acid was identified as the compound responsible for potent apoptosis-inducing activity against human leukemia HL60 cells [1]. While the study highlights CDA's ability to trigger programmed cell death, it lacks quantitative data for a direct comparison with the other isolated compounds (N-trans-feruloyltyramine, R-(-)-mellein, and salicifoline chloride).

Leukemia Apoptosis Natural Product Cancer Therapy

Validated Application Scenarios for Clerodermic Acid Based on Current Evidence


Targeted Hypoxia and HIF-1α Pathway Research in Cancer Biology

Clerodermic acid is an appropriate tool compound for studies investigating the role of HIF-1α in the hypoxic tumor microenvironment. Its demonstrated ability to strongly inhibit HIF-1α expression in hypoxic A549 lung cancer cells makes it valuable for experiments designed to probe this specific signaling pathway and its downstream effects on tumor survival and proliferation [1].

Hit-to-Lead Optimization for Chagas Disease Drug Discovery

Clerodermic acid serves as a promising scaffold for medicinal chemistry optimization in the development of new treatments for Chagas disease. Its quantifiable in vitro activity against *Trypanosoma cruzi* (EC50 of 41.7 µM against trypomastigotes) provides a baseline for structure-activity relationship (SAR) studies. The enhanced potency observed with its methyl ester derivative (EC50 of 19.7 µM) validates this compound as a viable starting point for semi-synthetic derivatization to improve antiparasitic activity [2].

Comparative Natural Product Studies on Clerodane Diterpenoids

For researchers comparing the biological activity of structurally related clerodane diterpenoids, clerodermic acid is a well-characterized reference compound. Its quantifiable anti-proliferative activity against A549 cells (IC50 of 35 µg/mL) and its direct comparison with patagonic acid against *T. cruzi* provide essential benchmark data for evaluating the structure-activity relationships within this class of natural products [3].

Investigation of Apoptotic Mechanisms in Leukemia Cell Models

Clerodermic acid has been identified as a potent inducer of apoptosis in human leukemia HL60 cells. This makes it a suitable agent for research aimed at elucidating the specific apoptotic pathways triggered by clerodane diterpenoids in hematological cancer models [4].

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